N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine
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Overview
Description
N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine is a heterocyclic compound that contains both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves the methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-6-10(14-13-9)8-2-4-12-5-3-8/h2-6,11H,7H2,1H3 |
InChI Key |
UCIRUCFPKYMCOW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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